molecular formula C19H9N5O9 B11105622 N-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-nitrobenzamide

N-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-nitrobenzamide

Cat. No.: B11105622
M. Wt: 451.3 g/mol
InChI Key: MYNDJWWGSCNOLD-UHFFFAOYSA-N
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Description

N-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-nitrobenzamide: is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives This compound is characterized by its unique structure, which includes multiple nitro groups and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-nitrobenzamide typically involves multi-step organic reactions. One common method involves the nitration of benzo[de]isoquinoline-1,3-dione derivatives, followed by the introduction of the benzamide group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The process may also involve the use of solvents like acetic acid or dichloromethane to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and amide formation reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives, which can further react to form various substituted amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by the nitro groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted amines or thiols.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, the compound is studied for its potential as a fluorescent probe due to its ability to interact with various biomolecules. It can be used to detect and quantify specific ions or molecules in biological samples.

Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the development of drugs targeting specific enzymes or receptors. Its nitro groups and benzamide moiety make it a candidate for anti-cancer and anti-inflammatory drugs.

Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The nitro groups can participate in redox reactions, altering the electronic properties of the molecule and enabling it to interact with enzymes or receptors. The benzamide moiety can form hydrogen bonds with target proteins, enhancing binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

  • N-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-aminobenzamide
  • N-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-methylbenzamide

Comparison: Compared to its analogs, N-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-nitrobenzamide is unique due to the presence of multiple nitro groups, which enhance its reactivity and potential applications. The nitro groups can participate in various chemical reactions, making the compound versatile for different research and industrial purposes. Additionally, the benzamide moiety provides a site for further functionalization, allowing for the creation of a wide range of derivatives with tailored properties.

Properties

Molecular Formula

C19H9N5O9

Molecular Weight

451.3 g/mol

IUPAC Name

N-(5,8-dinitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-nitrobenzamide

InChI

InChI=1S/C19H9N5O9/c25-17(9-1-3-11(4-2-9)22(28)29)20-21-18(26)14-7-12(23(30)31)5-10-6-13(24(32)33)8-15(16(10)14)19(21)27/h1-8H,(H,20,25)

InChI Key

MYNDJWWGSCNOLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NN2C(=O)C3=CC(=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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